molecular formula C15H15NO3 B14332419 1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone CAS No. 99466-39-4

1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone

Cat. No.: B14332419
CAS No.: 99466-39-4
M. Wt: 257.28 g/mol
InChI Key: RRYFWOWLIAHFTF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone is an organic compound that features both a dimethoxyphenyl group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 3-pyridylacetonitrile under basic conditions. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2-(2-pyridyl)ethanone
  • 1-(3,4-Dimethoxyphenyl)-2-(4-pyridyl)ethanone
  • 1-(3,4-Dimethoxyphenyl)-2-(3-thienyl)ethanone

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

99466-39-4

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-pyridin-3-ylethanone

InChI

InChI=1S/C15H15NO3/c1-18-14-6-5-12(9-15(14)19-2)13(17)8-11-4-3-7-16-10-11/h3-7,9-10H,8H2,1-2H3

InChI Key

RRYFWOWLIAHFTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CN=CC=C2)OC

Origin of Product

United States

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